Spirosolani e derivati

Spirosolanes and their derivatives are a class of unique cyclic hydrocarbons characterized by the presence of a spiro ring system, which is formed through the fusion of two or more rings at single carbon atoms. These compounds exhibit diverse structural configurations, making them of great interest in organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Spirosolanes are known for their stability and flexibility, allowing for extensive synthetic transformations that can lead to the development of novel molecules with specific biological activities. For instance, certain spirosolane derivatives have shown promising results as anti-inflammatory agents, antitumor drugs, and insecticides. Additionally, due to their unique three-dimensional structures, these compounds also hold potential in designing new materials with enhanced mechanical properties or electronic conductivity.

In summary, the versatility of spirosolanes and their derivatives makes them valuable tools for researchers seeking innovative solutions in various fields.

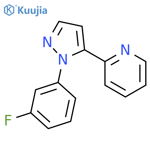

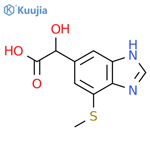

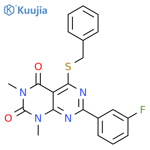

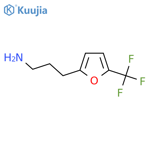

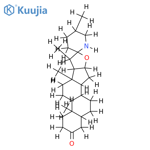

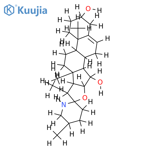

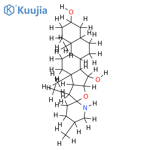

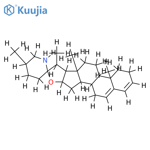

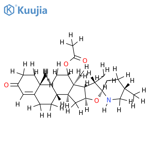

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

Spirosol-5-en-3-ol, (3b,22b,25S)- | 546-40-7 | C27H43NO2 |

|

Soladunalidine | 66934-59-6 | C27H46N2O |

|

N-Nitrosotomatidine | 4847-05-6 | C27H44N2O3 |

|

Solasodien | 3669-17-8 | C27H41NO |

|

(22S,25S)-5alpha-Spirosolan-3-on | 16991-47-2 | C27H43NO2 |

|

15alpha-Hydroxytomatidenol | 7755-31-9 | C27H43NO3 |

|

15β-Hydroxysoladulcidine | 16137-76-1 | C27H45NO3 |

|

(25S)-22betaN-spirosol-1,4-dien-3-one | 33526-21-5 | C27H39NO2 |

|

(22R,25R)-Spirosola-3,5-dien | 316382-05-5 | C27H41NO |

|

12beta-acetoxyl-(25S)-22betaN-spirosol-4-en-3-one | 1366499-92-4 | C29H43NO4 |

Letteratura correlata

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

Fornitori consigliati

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati